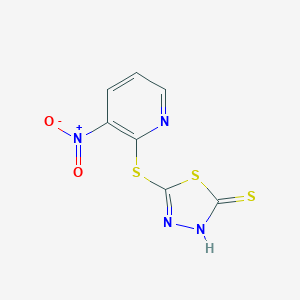![molecular formula C9H14N4O2 B186421 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one CAS No. 62627-00-3](/img/structure/B186421.png)
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one, also known as DOET, is a synthetic compound belonging to the family of oxazolotriazinones. DOET has been studied extensively for its potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has some affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The exact mechanism of action of 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one is not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has psychoactive effects, including altered perception, mood, and thought processes. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor. However, 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one also has some limitations, including its relatively short duration of action and the potential for adverse effects such as cardiovascular and psychotropic effects.
Orientations Futures
There are several potential future directions for research on 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one and related compounds. One area of interest is the development of more selective and potent partial agonists for the 5-HT2A receptor, which could be used to further elucidate the role of this receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one and related compounds, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Méthodes De Synthèse
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one can be synthesized using various methods, including the reaction of 2-amino-5-chlorobenzonitrile with diethylamine and triethylorthoformate. Another method involves the reaction of 2-amino-5-chlorobenzonitrile with N,N-diethylformamide dimethyl acetal and ammonium carbonate.
Applications De Recherche Scientifique
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been used in scientific research as a tool to investigate the function of certain receptors in the brain. Specifically, 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been used to study the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. 2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has also been used to study the role of the 5-HT2A receptor in mediating the effects of psychedelic drugs.
Propriétés
Numéro CAS |
62627-00-3 |
|---|---|
Nom du produit |
2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
Formule moléculaire |
C9H14N4O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(diethylamino)-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C9H14N4O2/c1-3-12(4-2)7-10-8(14)13-5-6-15-9(13)11-7/h3-6H2,1-2H3 |
Clé InChI |
AHCRTDCKCIZXLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=O)N2CCOC2=N1 |
SMILES canonique |
CCN(CC)C1=NC(=O)N2CCOC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)












